2'-Trifluoromethyl-biphenyl-4-carboxylic acid chemical properties
2'-Trifluoromethyl-biphenyl-4-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2'-Trifluoromethyl-biphenyl-4-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2'-Trifluoromethyl-biphenyl-4-carboxylic acid (CAS No. 198205-79-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, provides a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines its spectroscopic profile, and discusses its reactivity and applications as a key building block in medicinal chemistry and materials science.
Introduction
2'-Trifluoromethyl-biphenyl-4-carboxylic acid is a bifunctional organic compound featuring a biphenyl scaffold, a common motif in pharmacologically active molecules and functional materials. The structure is distinguished by two key functional groups that dictate its chemical behavior and utility: a carboxylic acid at the 4-position and a trifluoromethyl group at the 2'-position. The carboxylic acid group serves as a versatile handle for derivatization, enabling the formation of esters, amides, and other conjugates. The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. This guide offers a detailed exploration of this valuable chemical entity.
Physicochemical and Structural Properties
2'-Trifluoromethyl-biphenyl-4-carboxylic acid is a solid compound at room temperature. Its structural and physical properties are summarized in the table below. The presence of the polar carboxylic acid group and the lipophilic trifluoromethyl-substituted phenyl ring gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior.
| Property | Value | Source |
| CAS Number | 198205-79-7 | [1][2] |
| Molecular Formula | C₁₄H₉F₃O₂ | [1][2] |
| Molecular Weight | 266.22 g/mol | [1][2] |
| IUPAC Name | 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |
| Appearance | White to off-white solid | (Typical) |
| pKa | ~3.5 - 4.5 | (Predicted) |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF) | (Inferred) |
Synthesis and Purification: The Suzuki-Miyaura Pathway
The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[3]
Causality of Experimental Design
The chosen synthetic strategy involves the coupling of 4-carboxy-phenylboronic acid with 1-bromo-2-(trifluoromethyl)benzene . This approach is selected for its high convergence and reliability.
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Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is reduced in situ. The dppf ligand provides the stability and electron-richness necessary for efficient oxidative addition and reductive elimination steps.
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Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.
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Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and the boronate intermediate, creating a biphasic system where the reaction efficiently proceeds at the interface.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Detailed Step-by-Step Protocol
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Reaction Setup: To a round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.02 eq).
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Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
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Inerting: Seal the flask and purge with nitrogen or argon gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst. This is a critical self-validating step to ensure catalytic turnover.
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Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is approximately 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
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Purification: For high purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white solid under vacuum.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.[4]
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¹H NMR: The spectrum is expected to show a complex pattern.
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Carboxylic Acid Proton: A broad singlet appearing far downfield (δ 12.0-13.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
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Aromatic Protons: Signals between δ 7.4 and 8.2 ppm. The protons on the carboxylic acid-bearing ring will appear as two distinct doublets (an AA'BB' system), while the protons on the trifluoromethyl-bearing ring will show more complex splitting due to coupling with each other and potentially with the fluorine atoms.
-
-
¹³C NMR:
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Carboxyl Carbon: A signal around δ 167-170 ppm.
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Trifluoromethyl Carbon: A quartet centered around δ 120-125 ppm due to the strong one-bond coupling to the three fluorine atoms (¹J_CF).
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Aromatic Carbons: A series of signals in the δ 125-145 ppm range. Carbons directly attached to the fluorine atoms will show smaller C-F coupling.
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-
¹⁹F NMR: This experiment is a definitive check for the trifluoromethyl group.
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A single, sharp signal is expected around δ -60 to -65 ppm (relative to CFCl₃), confirming the presence and chemical environment of the -CF₃ group.[5]
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 2500-3300 (broad) | O-H stretch | Confirms the carboxylic acid dimer hydrogen bonding. |
| ~1700 (strong, sharp) | C=O stretch | Definitive evidence of the carboxylic acid carbonyl group. |
| 1600, 1480 | C=C stretch | Aromatic ring stretching vibrations. |
| 1100-1350 (strong) | C-F stretch | Multiple strong bands confirming the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Expected Molecular Ion (M⁺): 266.0555 (for C₁₄H₉F₃O₂)
-
Key Fragmentation: A primary fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).
Chemical Reactivity and Applications
The dual functionality of 2'-Trifluoromethyl-biphenyl-4-carboxylic acid makes it a versatile reagent.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for modification, allowing for its incorporation into larger, more complex molecules. Standard transformations include:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents.
-
Amide Formation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form a stable amide bond. This is a cornerstone reaction in medicinal chemistry for building peptide mimics and other drug candidates.
-
Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: Key reactions of the carboxylic acid group.
Applications in Research and Drug Discovery
The unique combination of a biphenyl core and a trifluoromethyl group makes this compound highly valuable.
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Scaffold for Drug Candidates: Biphenyl structures are known to mimic the side chains of amino acids like phenylalanine, making them effective scaffolds for inhibiting protein-protein interactions. The isomer 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, known as Xenalipin, has been investigated as a hypolipidemic agent, highlighting the pharmacological potential of this structural class.[6][7][8][9]
-
Fragment-Based Drug Design (FBDD): This molecule serves as an excellent fragment for screening against biological targets. The trifluoromethyl group acts as a potent hydrogen bond acceptor and can improve pharmacokinetic properties.
-
Materials Science: The rigid, well-defined structure of the biphenyl core is suitable for creating liquid crystals and other ordered polymeric materials.
Conclusion
2'-Trifluoromethyl-biphenyl-4-carboxylic acid is a well-defined chemical building block with a rich set of properties derived from its constituent functional groups. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its structure can be unequivocally confirmed by a suite of standard analytical techniques. For researchers in medicinal chemistry, its utility as a scaffold for developing new therapeutic agents is clear. For materials scientists, it offers a rigid core for the design of novel functional materials. This guide provides the foundational knowledge necessary for its effective use and manipulation in a research and development setting.
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